N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide
Overview
Description
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is an organic compound with a complex structure that includes sulfonyl, methylsulfanyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps:
Formation of the sulfonyl group: This step involves the reaction of a methylphenyl compound with a sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Introduction of the methylsulfanyl group: This step involves the reaction of a phenyl compound with a methylsulfanyl reagent.
Formation of the glycinamide backbone: This step involves the reaction of an ethylamine compound with glycine or a glycine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. The phenyl groups can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a glycinamide group.
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]propionamide: Similar structure but with a propionamide group instead of a glycinamide group.
Uniqueness
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide backbone differentiates it from similar compounds with acetamide or propionamide backbones, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-20(25(22,23)15-11-9-14(2)10-12-15)13-18(21)19-16-7-5-6-8-17(16)24-3/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQMSLZHVABNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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